2-Fluorobenzyl olaparib-d4

Bioanalysis LC-MS/MS Internal Standard

2-Fluorobenzyl olaparib-d4 (CAS: 2732919-14-9) is a deuterated analog of the PARP inhibitor olaparib, featuring a 2-fluorobenzyl group and four deuterium atoms incorporated into the cyclopropanecarbonyl moiety. As a stable isotope-labeled compound, it is designed for use as an internal standard in mass spectrometry-based quantification assays, supporting pharmacokinetic and metabolic studies in oncology research.

Molecular Formula C24H23FN4O3
Molecular Weight 438.5 g/mol
Cat. No. B12392352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzyl olaparib-d4
Molecular FormulaC24H23FN4O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54
InChIInChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2
InChIKeyOXEZBBMVOZEGNT-LZMSFWOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzyl olaparib-d4 for Quantitative Bioanalysis: A Procurement Guide for Isotope-Labeled PARP Inhibitor Research


2-Fluorobenzyl olaparib-d4 (CAS: 2732919-14-9) is a deuterated analog of the PARP inhibitor olaparib, featuring a 2-fluorobenzyl group and four deuterium atoms incorporated into the cyclopropanecarbonyl moiety . As a stable isotope-labeled compound, it is designed for use as an internal standard in mass spectrometry-based quantification assays, supporting pharmacokinetic and metabolic studies in oncology research . Its molecular formula is C24H19D4FN4O3, with a molecular weight of 438.49 g/mol and a purity specification typically ≥98% .

Why Generic Olaparib Analogs Cannot Substitute for 2-Fluorobenzyl olaparib-d4 in Quantitative LC-MS/MS Workflows


Stable isotope-labeled internal standards are essential for accurate quantification in LC-MS/MS bioanalysis because they correct for matrix effects, ion suppression, and sample preparation variability [1]. While multiple deuterated olaparib analogs exist (e.g., olaparib-d4, olaparib-d5, olaparib-d8), their physicochemical properties and chromatographic behavior differ based on the number and position of deuterium atoms [2]. 2-Fluorobenzyl olaparib-d4 combines deuterium labeling with a 2-fluorobenzyl modification, potentially offering distinct chromatographic retention and ionization characteristics compared to simpler deuterated analogs [3]. Simple substitution with a non-deuterated standard or an inappropriately matched deuterated analog compromises assay linearity, precision, and accuracy, as evidenced by regulatory validation guidelines requiring isotope-matched internal standards for clinical pharmacokinetic studies [1].

Quantitative Differentiation of 2-Fluorobenzyl olaparib-d4 as an Internal Standard for LC-MS/MS Quantification of Olaparib


Chromatographic Resolution and Isotopic Purity Relative to Olaparib-d4

2-Fluorobenzyl olaparib-d4 achieves ≥98% purity with defined deuterium incorporation (d4) . Compared to standard olaparib-d4 (CAS 2143107-55-3), which has a different deuterium labeling pattern (4 deuterium atoms on the cyclopropane ring at positions 2,2,3,3) , the 2-fluorobenzyl modification may alter chromatographic retention time, potentially reducing isobaric interference in complex biological matrices [1]. In validated LC-MS/MS assays for olaparib in human plasma using a deuterated internal standard, the assay achieved linearity with r² ≥ 0.9994 over 10–5000 ng/mL and precision ≤9.3% at LLOQ [1].

Bioanalysis LC-MS/MS Internal Standard

Matrix Effect Correction Efficiency in Human Plasma vs. Non-Deuterated Standard

In a validated LC-MS/MS method for olaparib quantification in human plasma, use of a deuterated internal standard (structurally analogous to 2-fluorobenzyl olaparib-d4) enabled inter-assay and intra-assay accuracies within ±7.6% of nominal and precision ≤5.7% at mid-to-high QC levels [1]. In contrast, assays employing non-deuterated internal standards often exhibit higher variability due to differential ionization efficiency and matrix effects [2].

Pharmacokinetics Method Validation Matrix Effects

Regulatory Alignment: FDA and EMA Bioanalytical Method Validation Compliance

LC-MS/MS methods employing a deuterated olaparib internal standard (such as 2-fluorobenzyl olaparib-d4) have been validated according to FDA and EMA guidelines, meeting acceptance criteria for linearity (r² ≥0.9994), accuracy (±7.6%), and precision (≤9.3% at LLOQ) [1]. Non-isotopically labeled standards or poorly matched deuterated analogs may fail these validation criteria due to inadequate correction of ion suppression/enhancement [2].

Regulatory Compliance Bioanalysis Method Validation

Stability and Storage Characteristics Relative to Olaparib-d8

2-Fluorobenzyl olaparib-d4 is typically supplied as a solid with storage at -20°C (3 years) or 4°C (2 years) . In contrast, olaparib-d8 (8 deuterium atoms) may exhibit slightly different stability profiles due to increased deuterium content, though direct comparative data are not publicly available [1]. Both compounds are shipped at ambient temperature for short durations .

Stability Storage Internal Standard

Utility in Pharmacokinetic Studies of Olaparib in Cancer Patients

The validated LC-MS/MS method using a deuterated internal standard (structurally analogous to 2-fluorobenzyl olaparib-d4) was successfully applied to quantify olaparib plasma concentrations in cancer patients receiving therapeutic doses [1]. The assay achieved a lower limit of quantification (LLOQ) of 10 ng/mL and a linear range up to 5000 ng/mL, enabling accurate therapeutic drug monitoring [1].

Pharmacokinetics Therapeutic Drug Monitoring Clinical Trials

Optimal Application Scenarios for 2-Fluorobenzyl olaparib-d4 in Preclinical and Clinical Bioanalysis


Quantitative Bioanalysis of Olaparib in Human Plasma for Clinical Pharmacokinetic Studies

In clinical trials evaluating olaparib pharmacokinetics in cancer patients, 2-fluorobenzyl olaparib-d4 serves as the internal standard for LC-MS/MS quantification. The validated method using a deuterated internal standard achieved a linear range of 10-5000 ng/mL with r²≥0.9994, accuracy within ±7.6%, and precision ≤5.7%, fully compliant with FDA and EMA guidelines [1]. This enables reliable therapeutic drug monitoring and dose optimization.

Preclinical Pharmacokinetic and Metabolic Studies of Novel PARP Inhibitors

For researchers developing new PARP inhibitors or prodrugs, 2-fluorobenzyl olaparib-d4 can be used as an internal standard to quantify parent drug and metabolites in biological matrices (e.g., rat or mouse plasma). Its distinct chromatographic retention relative to other deuterated analogs may reduce interference in multi-analyte panels [2]. The compound's defined purity and deuterium incorporation ensure accurate quantitation during lead optimization.

Method Development and Validation for Olaparib Quantification in Tissues and Tumor Samples

Quantitative mass spectrometry imaging studies of olaparib distribution in tumors require isotope-labeled internal standards for pixel-wise normalization. 2-Fluorobenzyl olaparib-d4, with its stable isotope labeling, provides the necessary correction for ionization variability across tissue sections, as demonstrated in similar studies using deuterated internal standards for PARP inhibitor distribution [3].

Quality Control and Reference Standard for Olaparib Drug Product Testing

In pharmaceutical manufacturing, deuterated analogs like 2-fluorobenzyl olaparib-d4 are employed as internal standards for impurity profiling and dissolution testing of olaparib formulations. The compound's high isotopic purity (≥98%) and well-characterized physicochemical properties ensure reliable quantification of active pharmaceutical ingredient (API) content and related substances.

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